5-Chloro-1H-pyrazole-3-carbaldehyde
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Overview
Description
5-Chloro-1H-pyrazole-3-carbaldehyde is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Chloro-1H-pyrazole-3-carbaldehyde can be synthesized using the Vilsmeier-Haack reaction. This method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with phosphorus oxychloride and dimethylformamide. The reaction conditions typically include heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Vilsmeier-Haack reaction remains a common approach due to its efficiency and reliability in producing pyrazole derivatives .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to replace the chlorine atom.
Major Products Formed:
Oxidation: Formation of 5-chloro-1H-pyrazole-3-carboxylic acid.
Reduction: Formation of 5-chloro-1H-pyrazole-3-methanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-1H-pyrazole-3-carbaldehyde has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-1H-pyrazole-3-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the specific enzyme or biological process being studied .
Comparison with Similar Compounds
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid
- 5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile
Comparison: 5-Chloro-1H-pyrazole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other pyrazole derivatives, it offers a balance of stability and reactivity, making it a valuable intermediate in various synthetic pathways .
Properties
Molecular Formula |
C4H3ClN2O |
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Molecular Weight |
130.53 g/mol |
IUPAC Name |
5-chloro-1H-pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C4H3ClN2O/c5-4-1-3(2-8)6-7-4/h1-2H,(H,6,7) |
InChI Key |
WJWXBXYMXZPEJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1C=O)Cl |
Origin of Product |
United States |
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